2-(3-Buten-2-yloxy)benzonitrile
Description
2-(3-Buten-2-yloxy)benzonitrile is a benzonitrile derivative featuring a 3-buten-2-yloxy substituent at the ortho position of the aromatic ring.
- Molecular framework: The benzonitrile core contributes to planar aromaticity and polarizability, while the 3-buten-2-yloxy group introduces an unsaturated ether linkage. This combination may influence solubility, thermal stability, and interactions in chemical or biological systems.
- Stereochemical considerations: Similar compounds, such as 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile (), demonstrate that chirality in substituents (e.g., epoxidized isopentyl groups) significantly impacts optical rotation. This suggests that the stereochemistry of the butenyloxy chain in this compound could similarly affect its physical and chemical behavior.
Properties
CAS No. |
177780-84-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-but-3-en-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3 |
InChI Key |
XDDVLLFHAMKNCO-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
Canonical SMILES |
CC(C=C)OC1=CC=CC=C1C#N |
Synonyms |
Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Buten-2-yloxy)benzonitrile with structurally or functionally related benzonitrile derivatives, based on the provided evidence:
Key Comparative Insights:
Reactivity and Stereochemistry :
- The allyl ether in this compound may undergo cyclization or oxidation reactions, akin to the epoxide formation in 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile .
- Chirality in substituents (e.g., the 2’S configuration in ’s compound) can invert optical rotation signs, a critical factor in pharmaceutical synthesis.
Biological Activity: Unlike 4-((E)-2-(2-((Z)-(hydroxyimino)methyl)thiophen-3-yl)vinyl)benzonitrile, which targets cholinesterases , ferrocene-containing derivatives () exhibit radical-scavenging activity, highlighting how substituent choice directs biological function.
Electronic and Material Applications: Benzonitriles with extended π-systems (e.g., cyanostyryl groups in and ) enhance semiconductor performance, whereas this compound’s allyl ether may offer tunable electronic properties through conjugation or cross-linking.
Environmental and Agricultural Utility :
- Fluorinated analogs () demonstrate enhanced stability and bioactivity in agrochemicals, suggesting that halogenation or fluorination of this compound could similarly improve pesticidal efficacy.
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